4-{[(2E)-3-(2-chlorophenyl)prop-2-enoyl]amino}benzamide
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Overview
Description
4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group and a propenoyl group attached to an amino benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
4-{[(E)-3-(2-Chlorophenyl)-2-Propenoyl]Amino}Benzamide is unique due to its specific structural features, such as the presence of the propenoyl group and the chlorophenyl group.
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C16H13ClN2O2/c17-14-4-2-1-3-11(14)7-10-15(20)19-13-8-5-12(6-9-13)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-7+ |
InChI Key |
XGYBEBGJZMMRGZ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
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